molecular formula C15H15N3O B11861445 8-Methyl-2-morpholinoquinoline-3-carbonitrile CAS No. 351358-80-0

8-Methyl-2-morpholinoquinoline-3-carbonitrile

Cat. No.: B11861445
CAS No.: 351358-80-0
M. Wt: 253.30 g/mol
InChI Key: QKWANVRYPUTULD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-morpholinoquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-8-methylquinoline with morpholine in the presence of a base can yield the desired product. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2-morpholinoquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methyl-2-morpholinoquinoline-3-carbonitrile has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2-morpholinoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Methylquinoline: Lacks the morpholino and carbonitrile groups.

    2-Morpholinoquinoline: Lacks the methyl and carbonitrile groups.

    3-Cyanoquinoline: Lacks the methyl and morpholino groups.

Uniqueness: 8-Methyl-2-morpholinoquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and bioavailability, while the carbonitrile group contributes to its reactivity and potential as a pharmacophore .

Properties

CAS No.

351358-80-0

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

8-methyl-2-morpholin-4-ylquinoline-3-carbonitrile

InChI

InChI=1S/C15H15N3O/c1-11-3-2-4-12-9-13(10-16)15(17-14(11)12)18-5-7-19-8-6-18/h2-4,9H,5-8H2,1H3

InChI Key

QKWANVRYPUTULD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C#N

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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